2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship (SAR)

2-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS 1249125-02-7) is a heterocyclic building block belonging to the 1,2,4-triazole carboxylic acid class. It features a 1,2,4-triazole core functionalized with an electron-withdrawing cyano group at the 3-position and a butanoic acid side chain at the 1-position, with a molecular formula of C₇H₈N₄O₂ and a molecular weight of 180.16 g/mol.

Molecular Formula C7H8N4O2
Molecular Weight 180.167
CAS No. 1249125-02-7
Cat. No. B2991537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid
CAS1249125-02-7
Molecular FormulaC7H8N4O2
Molecular Weight180.167
Structural Identifiers
SMILESCCC(C(=O)O)N1C=NC(=N1)C#N
InChIInChI=1S/C7H8N4O2/c1-2-5(7(12)13)11-4-9-6(3-8)10-11/h4-5H,2H2,1H3,(H,12,13)
InChIKeyAGMJUQOUQIJLIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic Acid (CAS 1249125-02-7): A Versatile 1,2,4-Triazole Carboxylic Acid Building Block for Medicinal Chemistry and Chemical Biology Procurement


2-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS 1249125-02-7) is a heterocyclic building block belonging to the 1,2,4-triazole carboxylic acid class . It features a 1,2,4-triazole core functionalized with an electron-withdrawing cyano group at the 3-position and a butanoic acid side chain at the 1-position, with a molecular formula of C₇H₈N₄O₂ and a molecular weight of 180.16 g/mol . This compound is supplied as an oil at ≥95% purity and is intended exclusively for research and further manufacturing applications .

2-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic Acid: Why In-Class Analogs Cannot Be Interchanged Without Compromising Physicochemical and Steric Profiles


Within the family of 3-cyano-1,2,4-triazole carboxylic acids, seemingly minor variations in the alkyl side chain—such as substituting a linear butanoic acid for a branched butanoic acid, or shortening the chain to acetic or propanoic acids—introduce quantifiable and functionally significant shifts in key molecular descriptors. As demonstrated below, these differences in LogP (lipophilicity), Topological Polar Surface Area (TPSA), fraction of sp³-hybridized carbons (Fsp³), and the presence or absence of a chiral center directly impact solubility, permeability, and conformational rigidity . Consequently, 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid offers a distinct physicochemical and structural profile that cannot be replicated by its closest commercially available analogs, making it a non-substitutable entity in structure-activity relationship (SAR) studies and fragment-based lead optimization campaigns.

2-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic Acid: Quantified Differentiation Against Closest Analogs for Informed Scientific Procurement


Branched vs. Linear Butanoic Acid Side Chain: A Defined Structural Differentiator with Distinct Conformational Entropy

2-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid possesses a branched butanoic acid chain (attachment at the α-carbon), whereas the closely related analog 4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS 1247050-59-4) features a linear butanoic acid chain. This topological difference directly influences the spatial orientation of the carboxylic acid moiety relative to the triazole core. While no direct head-to-head biological assay data is publicly available for these specific compounds, the structural divergence is quantified by a higher number of rotatable bonds in the branched isomer. Specifically, 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid possesses 3 rotatable bonds, as reported by computational chemistry data from reputable vendors , which is greater than the expected rotatable bond count for the linear analog (estimated at 2). This increased conformational flexibility, combined with the steric bulk at the α-position, provides a distinct entropic and steric profile for binding pocket exploration.

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship (SAR)

Chiral Center: Enabling Stereochemical Diversity Not Present in Achiral 3-Cyano-1,2,4-Triazole Carboxylic Acid Analogs

2-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid contains a chiral center at the α-carbon of the butanoic acid side chain, as indicated by the presence of 1 asymmetric atom reported in vendor technical data . In contrast, the acetic acid analog (CAS 1247628-40-5) and the propanoic acid analog (CAS 1249550-68-2) are achiral, lacking this stereocenter. The butanoic acid analog therefore exists as a racemic mixture of enantiomers, offering the opportunity for chiral resolution or asymmetric synthesis to generate enantiomerically pure building blocks. This capability is absent in the achiral analogs, making the target compound uniquely suited for exploring stereospecific interactions with biological targets or for use in enantioselective catalysis.

Asymmetric Synthesis Chiral Pool Building Blocks Stereochemistry

Physicochemical Property Differentiation: LogP and TPSA Quantifiably Distinguish 2-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic Acid from Shorter-Chain Analogs

Computational predictions from commercial vendors provide a quantitative basis for differentiating the target compound from its acetic acid and propanoic acid analogs. 2-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid exhibits a LogP of 0.18548 and a Topological Polar Surface Area (TPSA) of 91.8 Ų . In comparison, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid displays a significantly more hydrophilic profile, with reported LogP values ranging from -0.278 to -1.509 [1][2]. The propanoic acid analog is expected to have a LogP intermediate between the acetic and butanoic acids. The LogP difference of >0.4 units between the butanoic and acetic acids indicates a meaningful shift in lipophilicity, which can affect passive membrane permeability, plasma protein binding, and metabolic stability. The TPSA of 91.8 Ų for the butanoic acid compound is consistent with other carboxylic acid-containing triazoles and is within the typical range for orally bioavailable drugs.

ADME Properties Lipophilicity Permeability Drug-Likeness

Fraction of sp³ Carbons (Fsp³): A Quantified Measure of Molecular Complexity and Potential for Increased Clinical Success

The fraction of sp³-hybridized carbons (Fsp³) is a recognized metric for molecular complexity and has been correlated with increased probability of clinical success. 2-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid exhibits an Fsp³ of 0.4286 . This value is notably higher than that of the corresponding acetic acid analog (Fsp³ = 0.2; 1 sp³ carbon out of 5 total carbons) and propanoic acid analog (Fsp³ = 0.333; 2 sp³ carbons out of 6 total carbons). The increased Fsp³ of the butanoic acid compound, derived from its three-carbon aliphatic side chain, contributes to greater three-dimensional character and reduced aromatic planarity. This property is highly sought after in modern drug discovery campaigns aiming to escape 'flatland' and improve selectivity and solubility profiles.

Molecular Complexity Drug-Likeness Fsp3 Lead Optimization

Class-Level Potential: 1,2,4-Triazole Scaffolds as Privileged Structures in Bioactive Compound Discovery

While direct biological activity data for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid is not available in the public domain, extensive literature supports the 1,2,4-triazole nucleus as a privileged scaffold with broad and potent biological activities [1][2]. Specifically, 1,2,4-triazoles have been developed as inhibitors of fatty acid synthase (FASN) [3], cathepsin K [4], and as antagonists of the Sonic Hedgehog pathway [5]. The presence of the carboxylic acid handle on 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid allows for facile conjugation to amines, alcohols, and other functional groups, positioning this compound as a versatile intermediate for the construction of focused libraries targeting these and other therapeutically relevant enzymes. Procurement of this specific butanoic acid derivative enables exploration of a distinct region of chemical space within the privileged 1,2,4-triazole class.

Privileged Scaffolds Medicinal Chemistry Enzyme Inhibition

2-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic Acid: Prioritized Research and Industrial Application Scenarios for Procurement


Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity and Conformational Flexibility

Research teams engaged in structure-activity relationship (SAR) studies can utilize 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid to systematically modulate the lipophilicity (LogP) and conformational flexibility (rotatable bonds) of a lead series . By comparing the activity and ADME properties of derivatives bearing this branched butanoic acid moiety against those with the linear 4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid or shorter-chain analogs, scientists can deconvolute the contributions of sterics, entropy, and hydrophobicity to target binding and pharmacokinetics.

Asymmetric Synthesis and Chiral Pool Building Block Exploration

Given the presence of a single chiral center , this compound is a prime candidate for procurement by laboratories specializing in asymmetric synthesis or the development of enantiomerically pure drug candidates. The racemic mixture can be subjected to chiral resolution or used as a starting material for diastereoselective transformations, enabling the synthesis of chiral 1,2,4-triazole-containing molecules with defined stereochemistry—a capability not offered by the achiral acetic or propanoic acid analogs.

Fragment-Based Drug Discovery (FBDD) Library Construction

The compound's moderate molecular weight (180.16 g/mol), low LogP (~0.2), and high Fsp³ (0.43) align well with the physicochemical property guidelines for fragment libraries. Its carboxylic acid handle provides a synthetic anchor for fragment growing, linking, or merging strategies. Procurement of this fragment provides access to a unique 3D shape and stereochemistry, increasing the diversity of a fragment collection and enhancing the probability of identifying novel starting points for challenging drug targets.

Chemical Biology Probe Synthesis

Researchers developing chemical probes for target identification or validation can leverage the 1,2,4-triazole core, a recognized privileged scaffold for enzyme inhibition [1][2]. The carboxylic acid moiety of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid facilitates straightforward conjugation to biotin, fluorophores, or solid supports, enabling the creation of affinity-based probes for target engagement studies or pull-down assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.